molecular formula C12H18O3 B593319 Vibralactone D CAS No. 1251748-32-9

Vibralactone D

Cat. No.: B593319
CAS No.: 1251748-32-9
M. Wt: 210.273
InChI Key: SUNCJWCQYMBYLA-JFGNBEQYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vibralactone D can be obtained from cultures of the basidiomycete Boreostereum vibrans. The compound is isolated as a colorless crystal with a molecular formula of C12H18O3. The preparation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and infrared (IR) spectroscopy to confirm the presence of hydroxy and carbonyl groups .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction from fungal cultures. The process involves growing the fungus in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Vibralactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Vibralactone D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

The mechanism of action of Vibralactone D involves its interaction with specific enzymes. The compound inhibits the activity of 11β-hydroxysteroid dehydrogenases by binding to the enzyme’s active site, thereby preventing the conversion of cortisol to cortisone. This inhibition can have significant effects on metabolic processes and stress responses .

Comparison with Similar Compounds

Vibralactone D is part of a group of related compounds known as vibralactones. Some similar compounds include:

This compound stands out due to its specific inhibitory effects on 11β-hydroxysteroid dehydrogenases, which distinguishes it from other vibralactones that may target different enzymes or biological pathways .

Biological Activity

Vibralactone D is a compound derived from the basidiomycete fungus Boreostereum vibrans, known for its unique structure and notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a bicyclic β-lactone structure with an oxepinone ring, which contributes to its biological activity. The compound has been characterized for its ability to inhibit various enzymes, notably pancreatic lipase and caseinolytic peptidases, which are crucial for fat metabolism and bacterial virulence, respectively.

Lipase Inhibition

This compound exhibits potent inhibition of pancreatic lipase, an enzyme essential for the digestion of dietary fats. The compound has an IC50 value of approximately 0.4 μg/mL, comparable to Orlistat, a clinically used anti-obesity drug (IC50 = 0.18 μg/mL) . This suggests that this compound could serve as a potential therapeutic agent for obesity management by reducing fat absorption.

ClpP Inhibition

Recent studies have identified this compound as a covalent inhibitor of caseinolytic peptidase ClpP, which plays a significant role in the virulence of Listeria monocytogenes. Unlike other β-lactones that typically target only the ClpP1 isoform, this compound can bind both ClpP1 and ClpP2 isoforms, indicating its potential as a broad-spectrum antibacterial agent .

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites. For pancreatic lipase, it competes with lipid substrates, effectively reducing enzyme activity. In the case of ClpP inhibition, it forms a covalent bond with the enzyme, leading to irreversible inhibition and subsequent disruption of bacterial protein degradation pathways .

Synthesis and Derivatives

Research has shown that simple modifications to the Vibralactone structure can enhance its inhibitory potency significantly. For instance, derivatives synthesized at the C13 position have demonstrated up to 3,000-fold increases in lipase inhibition compared to the parent compound . This highlights the importance of structural optimization in drug development.

In Vitro Studies

In vitro assays have confirmed the effectiveness of this compound against various targets:

Target IC50 Value (μg/mL) Remarks
Pancreatic Lipase0.4Comparable to Orlistat
ClpP1 and ClpP2 IsoformsNot specifiedUnique dual-targeting capability
11β-Hydroxysteroid Dehydrogenase (HSD)85.7Weak inhibitory activity

Properties

IUPAC Name

(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNCJWCQYMBYLA-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC12CC(CC1O)COC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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